molecular formula C14H15ClN2OS B4773158 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea

Cat. No. B4773158
M. Wt: 294.8 g/mol
InChI Key: OOMXGKRDRQKKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea, also known as Diuron, is a widely used herbicide that belongs to the family of phenylurea herbicides. It was first introduced in the 1950s and is still used today due to its effectiveness in controlling weeds in various agricultural crops, turf, and non-crop areas.

Scientific Research Applications

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea has been extensively studied for its herbicidal properties, but it has also been investigated for its potential use in other areas such as cancer research. Studies have shown that N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea has been shown to have antifungal and antibacterial properties.

Mechanism of Action

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea works by inhibiting photosynthesis in plants. It blocks the electron transport chain in the chloroplasts, which leads to a decrease in ATP production and ultimately causes the death of the plant. N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea is also known to inhibit the activity of certain enzymes involved in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea can have both acute and chronic effects on non-target organisms. Acute exposure to N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea can cause toxicity in aquatic organisms, while chronic exposure can lead to changes in behavior, reproduction, and growth. In mammals, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea has been shown to cause liver damage and disrupt the endocrine system.

Advantages and Limitations for Lab Experiments

N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea is a widely used herbicide, which makes it readily available for laboratory experiments. Its mechanism of action is well understood, and it has been extensively studied. However, its toxicity to non-target organisms can make it difficult to use in certain experiments.

Future Directions

There are several areas where further research on N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea is needed. One area is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area is the investigation of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea's potential use in cancer research, as well as its effects on the endocrine system. Additionally, more research is needed to understand the long-term effects of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea on the environment and human health.
Conclusion:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties. However, it also has potential applications in other areas such as cancer research. Its mechanism of action is well understood, but its toxicity to non-target organisms can make it difficult to use in certain experiments. Further research is needed to develop new herbicides, investigate N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea's potential use in cancer research, and understand its long-term effects on the environment and human health.

properties

IUPAC Name

1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)17-14(18)16-10(2)12-7-8-13(15)19-12/h3-8,10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMXGKRDRQKKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(4-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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